2-Isopropyl-N-methylaniline
Description
Academic Significance within N-Methylated Aromatic Amines
N-methylated aromatic amines are crucial structural motifs found in a vast array of pharmaceuticals, agrochemicals, dyes, and materials. ijsrch.comnih.govresearchgate.netechemi.com The introduction of a methyl group to the nitrogen atom of an aniline (B41778) can significantly modulate a molecule's biological and physical properties. nih.gov
The academic significance of 2-Isopropyl-N-methylaniline lies in its distinct substitution pattern. The presence of a bulky isopropyl group at the ortho-position relative to the N-methylamino group introduces significant steric hindrance. This feature makes the compound a valuable substrate for investigating the limits and selectivity of synthetic reactions. For instance, the steric bulk can influence the rotational dynamics around the aryl-nitrogen bond and affect the accessibility of the nitrogen's lone pair of electrons, thereby altering its reactivity in subsequent chemical transformations.
Research efforts have focused on the selective synthesis of mono-N-methylated anilines, as over-methylation is often a challenge. researchgate.net The development of methods that can precisely generate compounds like this compound is a testament to the advances in catalytic systems and reaction control. acs.org Its successful synthesis and characterization contribute to the growing library of specifically functionalized building blocks available to chemists for developing new molecules with tailored properties.
Positioning within Organic Synthesis and Intermediate Chemistry Research
In the landscape of organic synthesis, this compound is primarily positioned as a product of advanced and selective methylation methodologies. It serves as a benchmark for the efficacy and scope of new synthetic protocols.
A notable synthesis was reported in a 2019 study that detailed a transition-metal-free method for the selective mono-N-methylation of aromatic amines. researchgate.netacs.org In this research, this compound was successfully synthesized from 1-isopropyl-2-nitrosobenzene and methylboronic acid. acs.org This transformation is significant because it avoids the use of toxic and expensive heavy metals and proceeds without the need for strong bases or external reductants, aligning with the principles of green chemistry. researchgate.net The successful formation of a sterically hindered product like this compound underscores the robustness of this novel method. acs.org
Table 2: Research Findings on the Synthesis of this compound
| Parameter | Details | Source |
| Reaction Type | Mono-N-methylation of a nitroso compound | acs.org |
| Starting Materials | 1-isopropyl-2-nitrosobenzene, methylboronic acid, P(OEt)₃ | acs.org |
| Yield | 69% | acs.org |
| Appearance | Colorless oil | acs.org |
| ¹H NMR Data (300 MHz, CDCl₃) | δ 7.10−7.20 (m, 2H), 6.76 (t, J = 7.3 Hz, 1H), 6.67 (d, J = 8.0 Hz, 1H), 3.69 (br s, 1H), 3.02 (s, 3H), 2.89 (sept, J = 6.9 Hz, 1H), 1.23 (d, J = 6.9 Hz, 6H) | acs.org |
| ¹³C NMR Data (75 MHz, CDCl₃) | δ 146.0, 132.3, 126.9, 124.9, 117.4, 110.0, 31.2, 27.2, 22.5 | acs.org |
While its direct application as an intermediate in the large-scale production of other compounds is not widely documented, its synthesis is a key proof-of-concept in the development of new chemical tools. The availability of such specifically substituted anilines is crucial for discovery programs in medicinal chemistry and materials science, where precise structural modifications can lead to significant changes in function.
Historical Context of N-Alkylated Aniline Studies
The study of N-alkylated anilines has a rich history, driven by their industrial importance. echemi.comresearchgate.net Early methods for N-methylation often relied on harsh and non-selective reagents, such as methyl halides (e.g., methyl iodide) or dimethyl sulfate, which generate significant waste. nih.gov
A significant advancement came with the development of catalytic methods. Early examples include the use of Raney Nickel catalysts for the N-alkylation of anilines with alcohols, reported as early as 1955. acs.org The modern era of N-alkylation has been defined by the "borrowing hydrogen" or "hydrogen autotransfer" strategy. researchgate.netnih.gov This approach uses alcohols, particularly methanol (B129727), as benign and atom-economical C1 sources, producing only water as a byproduct. ijsrch.comresearchgate.net
Pioneering work in this area includes the use of a rhodium catalyst for the N-methylation of amines with methanol in 1981. nih.gov Since then, a wide variety of transition-metal catalysts based on iridium, csic.esacs.org ruthenium, nih.govacs.org palladium, researchgate.net and others have been developed. researchgate.net More recently, a focus on sustainability has spurred research into catalysts based on more earth-abundant and environmentally benign metals like manganese ijsrch.com and iron. nih.govchemistryviews.org The development of these sophisticated catalytic systems allows for the highly selective synthesis of a broad range of N-methylated anilines, including sterically demanding molecules like this compound, under increasingly mild and efficient conditions. nih.govacs.org
Structure
3D Structure
Properties
IUPAC Name |
N-methyl-2-propan-2-ylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-8(2)9-6-4-5-7-10(9)11-3/h4-8,11H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRDCXRIXVSRXMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Isopropyl N Methylaniline
Direct N-Methylation Strategies
Direct N-methylation strategies offer efficient routes to 2-Isopropyl-N-methylaniline by introducing a methyl group directly onto the nitrogen atom of a precursor molecule. These methods are valued for their atom economy and are a central focus in the synthesis of N-methylated anilines.
Reaction of 1-Isopropyl-2-nitrosobenzene with Methylboronic Acid using Triethylphosphite
A notable method for the synthesis of mono-N-methyl aromatic amines involves the reaction of nitroso compounds with methylboronic acid. acs.orgresearchgate.net This approach, which operates under transition-metal-free conditions, provides a direct pathway to the target compound. researchgate.net For the synthesis of this compound, 1-isopropyl-2-nitrosobenzene is treated with methylboronic acid in the presence of triethylphosphite (P(OEt)₃) as an oxygen scavenger. acs.org
The reaction proceeds efficiently at room temperature in a toluene (B28343) solvent. acs.org In a specific example, this compound was obtained in a 69% yield from 1-isopropyl-2-nitrosobenzene. acs.orgacs.org This method is advantageous as it avoids the use of harsh reagents and typically results in the selective formation of the mono-N-methylated product, effectively preventing overmethylation. acs.orgresearchgate.net
Table 1: Synthesis of this compound via Nitroso Compound
| Reactant 1 | Reactant 2 | Reagent | Yield | Reference |
|---|
Alkylation Reactions via Methyl Halides and Related Reagents
Classical N-alkylation using methyl halides, such as methyl iodide or methyl bromide, represents a fundamental approach to forming N-methylanilines. This method involves the reaction of the parent amine, in this case, 2-isopropylaniline (B1208494), with a methylating agent. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct. Common bases include potassium carbonate.
The process can be challenging due to the potential for over-alkylation, leading to the formation of quaternary ammonium (B1175870) salts. However, careful control of reaction conditions, such as the stoichiometry of the reactants, temperature, and reaction time, can favor the desired mono-methylated product. researchgate.net
Reductive Amination Approaches Utilizing Formaldehyde (B43269) and Reducing Agents
Reductive amination is a versatile and widely used method for forming amines. To synthesize this compound, this process would involve the reaction of 2-isopropylaniline with formaldehyde. researchgate.netcore.ac.uk The initial reaction forms an intermediate imine or aminal, which is then reduced in situ to the desired secondary amine. core.ac.uk
A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄) being a common choice due to its mildness and selectivity. organic-chemistry.org This one-pot method is advantageous as it often minimizes the side reactions associated with direct alkylation, such as over-alkylation. For instance, the reductive amination of nitrobenzene (B124822) with formaldehyde has been shown to produce N-methylaniline. researchgate.net
Table 2: General Scheme for Reductive Amination
| Amine | Carbonyl Source | Reducing Agent | Product |
|---|
Hydroalkylation of Nitroarenes with Methanol (B129727)
A greener and more atom-economical approach involves the direct N-methylation of nitroarenes using methanol as both the C1 source and a hydrogen source. unizar.essci-hub.se This tandem reaction combines the reduction of the nitro group and the N-alkylation step into a single process. researchgate.net To produce this compound, the starting material would be 1-isopropyl-2-nitrobenzene.
The reaction is typically catalyzed by transition metal complexes, such as those based on iridium or ruthenium. unizar.essci-hub.se For example, an iridium(I) complex with an N-heterocyclic carbene (NHC) ligand has been shown to efficiently catalyze the selective N-monomethylation of various nitroarenes with methanol. unizar.es This "borrowing hydrogen" mechanism involves the temporary oxidation of methanol to formaldehyde by the catalyst. unizar.es
Catalytic Alkylation of Aniline (B41778) Derivatives
The direct catalytic alkylation of aniline derivatives with methanol offers another sustainable route to N-methylated products. researchgate.net This method avoids the use of stoichiometric alkylating agents by employing a catalyst to facilitate the reaction between 2-isopropylaniline and methanol. researchgate.netcsic.es Water is the only byproduct, making this a very clean process. unizar.es
Various catalytic systems have been developed, including bifunctional molecular sieves containing copper and zeolites, as well as nickel-based catalysts. researchgate.netasianpubs.org The reaction conditions, such as temperature and catalyst choice, are crucial for achieving high activity and selectivity towards the desired N-methylaniline product. researchgate.net
Regioselectivity and Monomethylation Control in Synthetic Pathways
A significant challenge in the synthesis of this compound is controlling selectivity, specifically achieving mono-N-methylation while avoiding di-methylation and C-alkylation on the aromatic ring.
The reaction of 1-isopropyl-2-nitrosobenzene with methylboronic acid demonstrates excellent control, yielding the mono-N-methylated product exclusively without side reactions like overmethylation. acs.orgresearchgate.net This is a key advantage of this particular synthetic route.
Similarly, reductive amination is known to minimize over-alkylation, providing good selectivity for the secondary amine. The choice of reducing agent and reaction conditions plays a critical role in this control.
In catalytic approaches, the design of the catalyst is paramount. Iridium and ruthenium pincer-type complexes have been specifically developed to favor the "borrowing hydrogen" mechanism, which leads to selective mono-N-methylation of anilines and nitroarenes using methanol. unizar.essci-hub.se The use of o-nitrobenzenesulfonamides as a protecting group for the primary amine has also been reported as a robust method to ensure selective mono-alkylation, followed by deprotection to yield the secondary amine. researchgate.net This strategy effectively prevents the formation of polyalkylated byproducts. researchgate.net
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| 1-Isopropyl-2-nitrosobenzene |
| Methylboronic Acid |
| Triethylphosphite |
| 2-Isopropylaniline |
| Methyl Iodide |
| Methyl Bromide |
| Potassium Carbonate |
| Formaldehyde |
| Sodium Borohydride |
| 1-Isopropyl-2-nitrobenzene |
| Methanol |
| N-methylaniline |
| Aniline |
Advanced Synthetic Techniques for Improved Yield and Purity
The synthesis of this compound, and N-methylated anilines in general, has moved beyond classical methods that often use toxic and waste-generating alkylating agents. Modern advanced techniques focus on catalytic processes that offer higher yields, improved selectivity, and more environmentally benign conditions. A prominent strategy is the "borrowing hydrogen" or "hydrogen autotransfer" reaction, which utilizes alcohols as alkylating agents, with water being the only byproduct. rsc.org
Various transition metal complexes have been developed to catalyze this transformation effectively. Cyclometalated ruthenium complexes, for instance, have shown high efficacy for the methylation of anilines using methanol at mild temperatures (e.g., 60 °C) with a simple base like sodium hydroxide. rsc.org Iridium(I) complexes bearing N,O-functionalized N-heterocyclic carbene (NHC) ligands are also potent catalysts for the selective N-methylation of anilines with methanol. csic.es These reactions can achieve high conversions and selectivity for the mono-N-methylated product. csic.es First-row transition metals like manganese have also been employed, with pincer-complexes enabling the mono-N-methylation of a wide range of anilines in good to excellent yields. researchgate.net
Another advanced approach involves the use of carbon dioxide (CO₂) as a C1 source, which is an attractive green alternative. oup.com Heterogeneous catalysts, such as CeO₂-supported copper sub-nanoparticles, can effectively catalyze the selective N-methylation of aniline with CO₂ and H₂, favoring the formation of the N-methylaniline over the N,N-dimethylated product. oup.com Homogeneous cobalt-based catalytic systems have also been developed for this purpose, showing performance comparable to noble metal catalysts under mild conditions. rsc.org
Other innovative methods include visible-light-induced N-alkylation, which can proceed at room temperature under a nitrogen atmosphere, and the use of ionic liquids as reaction media to minimize over-alkylation and improve selectivity. rsc.orgpsu.edu A specific synthesis for this compound involves the reaction of 1-isopropyl-2-nitrosobenzene with methylboronic acid, which yields the target compound in 69% after purification. acs.orgacs.org
| Catalytic System | Methylating Agent | Substrate Scope Example | Conditions | Yield/Conversion | Selectivity | Reference |
|---|---|---|---|---|---|---|
| Cyclometalated Ruthenium Complexes | Methanol | Aniline | 60 °C, NaOH base | High Yield | Selective to N-methylaniline | rsc.org |
| Iridium(I)-NHC Complexes | Methanol | Substituted Anilines | 150 °C, Cs₂CO₃ base | >95% Isolated Yield | Selective to N-methyl derivatives | csic.es |
| Manganese Pincer-Complex | Methanol | Aniline Derivatives | 120 °C, t-BuOK base | 94% Yield | Selective mono-N-methylation | researchgate.net |
| Cu/CeO₂ | CO₂ and H₂ | Aniline | 160 °C, 1 MPa CO₂, 7 MPa H₂ | High Conversion | High selectivity to N-methylaniline | oup.com |
| Co(OAc)₂·4H₂O / triphos / Sn(OTf)₂ | CO₂ and H₂ | Anilines | 125 °C | High Yields | Forms N,N-dimethyl anilines | rsc.org |
| P(OEt)₃ / Methylboronic Acid | Methylboronic Acid | 1-isopropyl-2-nitrosobenzene | Toluene, reflux | 69% Yield | Forms this compound | acs.orgacs.org |
Enantioselective Synthesis and Chiral Resolution Investigations (e.g., involving related chiral precursors)
While this compound itself is an achiral molecule, the development of synthetic routes to structurally related chiral aniline derivatives is a significant area of research, particularly for the agrochemical and pharmaceutical industries. These investigations often focus on creating stereogenic centers either on the N-alkyl substituent or through the synthesis of conformationally restricted cyclic analogues.
A prominent example is the enantioselective synthesis of (S)-2-ethyl-N-(1-methoxypropan-2-yl)-6-methyl aniline, a key precursor for the highly active (S)-enantiomer of the herbicide Metolachlor (B1676510). google.comgoogle.com One successful strategy avoids the challenging asymmetric hydrogenation of imines, which can suffer from catalyst poisoning and issues with isomeric mixtures. google.com Instead, the synthesis starts from a readily available chiral building block.
This process involves:
Reacting 2-ethyl-6-methylaniline (B166961) with enantiopure (R)-epichlorohydrin to produce the chiral amino alcohol, (R)-1-((2-ethyl-6-methylphenyl)amino)-3-methoxypropan-2-ol. google.com
Executing an intramolecular cyclization of the amino alcohol, for example, under Mitsunobu conditions (using reagents like DIAD and triphenylphosphine), to form the corresponding chiral aziridine (B145994) intermediate, (S)-1-(2-ethyl-6-methylphenyl)-2-(methoxymethyl)aziridine, with inversion of stereochemistry. google.com
| Synthetic Step | Reactants | Key Reagents/Catalyst | Product | Yield / Enantiomeric Excess | Reference |
|---|---|---|---|---|---|
| Amino alcohol formation | 2-ethyl-6-methylaniline + (R)-epichlorohydrin | - | (R)-1-((2-ethyl-6-methylphenyl)amino)-3-methoxypropan-2-ol | >95% Yield | google.com |
| Aziridine formation (Cyclization) | (R)-amino alcohol | DIAD, Triphenylphosphine | (S)-1-(2-ethyl-6-methylphenyl)-2-(methoxymethyl)aziridine | 86% Yield | google.com |
| Reductive ring-opening | (S)-aziridine intermediate | H₂, Catalyst (e.g., Pd/C) | (S)-2-ethyl-N-(1-methoxypropan-2-yl)-6-methyl aniline | >75% Yield, >99% ee | google.comgoogle.com |
Broader investigations into creating chiral aniline derivatives include enantioselective organocatalytic methods for synthesizing 1,2-dihydroquinolines from anilines and cinnamaldehydes, achieving excellent yields and enantioselectivity (up to 99% ee). nih.gov Furthermore, acid-catalyzed three-component imino Diels-Alder reactions have been used to synthesize racemic tetrahydroquinolines from anilines, aldehydes, and cyclopentadiene, which can then be resolved to yield chiral products. sfu.ca These examples highlight the diverse strategies employed to access chiral scaffolds derived from simple anilines.
Chemical Reactivity and Mechanistic Studies of 2 Isopropyl N Methylaniline
Electrophilic Aromatic Substitution Reactions
The reactivity of 2-Isopropyl-N-methylaniline in electrophilic aromatic substitution (EAS) is significantly influenced by the electronic and steric effects of its substituents. The N-methyl and isopropyl groups are both electron-donating, which activates the aromatic ring towards electrophilic attack. This enhanced electron density makes the compound more susceptible to substitution reactions compared to unsubstituted benzene (B151609). minia.edu.eg The directing influence of these substituents channels incoming electrophiles primarily to the ortho and para positions relative to the activating groups.
However, the bulky isopropyl group at the 2-position and the N-methyl group introduce considerable steric hindrance. This steric congestion can modulate the regioselectivity of EAS reactions, sometimes favoring substitution at less hindered positions. In many substituted anilines, the high reactivity of the amino group can lead to polysubstitution, a challenge that is often managed by converting the amine to an amide to moderate its activating effect. libretexts.org While specific studies on the comprehensive EAS reactions of this compound are not extensively detailed in the provided context, the general principles of EAS on substituted anilines suggest that reactions like nitration, halogenation, and sulfonation would proceed, with the regiochemical outcome being a delicate balance between electronic activation and steric hindrance.
Oxidation Processes
The oxidation of this compound can lead to a variety of products, with quinones being notable examples. The susceptibility of arylamines to oxidation is a well-documented phenomenon, often proceeding through complex mechanistic pathways.
Mechanistic Pathways of Oxidation (e.g., to quinones)
The oxidation of substituted anilines can proceed through various intermediates to form quinones. nih.gov While the specific pathway for this compound is not explicitly outlined, analogous reactions with other arylamines provide insight. The process generally involves the initial oxidation of the amino group. For many p-phenylenediamines (PPDs), oxidation leads to the formation of corresponding quinones. acs.org This transformation is significant as quinones are a class of organic compounds capable of undergoing reversible redox reactions, making them important in various biological and chemical processes. escholarship.orgresearchgate.net The oxidation of the N-terminal α-amines of proteins to aldehydes or ketones can be mediated by ortho-quinone reagents, highlighting the oxidative power of quinones and their formation from amine precursors. nih.gov
Kinetics of Oxidation by Chromic Acid and Related Oxidants
Studies on the kinetics of oxidation of N-methylaniline by chromic acid reveal that the reaction order with respect to the oxidant is zero, while it is one with respect to the substrate. asianpubs.orgasianpubs.org This suggests that the rate-determining step involves the substrate and not the oxidizing agent. The reaction rate is also influenced by the concentration of acids like HCl and H2SO4. asianpubs.orgasianpubs.org An increase in the percentage of acetic acid in the medium, which decreases the dielectric constant, leads to an increased reaction rate. asianpubs.orgasianpubs.org
Influence of Catalytic Ions on Reaction Rates
The presence of certain metal ions can significantly influence the rate of oxidation of N-methylaniline. The addition of Cu²⁺ and Ag⁺ ions has a marked accelerating effect on the oxidation reaction. asianpubs.orgasianpubs.org This catalytic effect is often attributed to the formation of a complex between the metal ion and the substrate. asianpubs.org Conversely, Mn²⁺ ions have been observed to increase the rate of oxidation for N-methylaniline, although for aniline (B41778) and N,N'-dimethylaniline, they have a retarding effect. asianpubs.orgasianpubs.org The differing effects of Mn²⁺ ions suggest a complex interplay of factors, potentially involving different oxidation states of chromium in the presence of this ion. asianpubs.org
Reduction Reactions to Corresponding Amine Derivatives
While this compound is itself an amine, related compounds with other functional groups can be reduced to form it. For instance, the reduction of nitro compounds is a common method for synthesizing arylamines. A specific synthesis of this compound involves the reduction of 1-isopropyl-2-nitrosobenzene using methylboronic acid and triethyl phosphite, yielding the target compound. acs.org This demonstrates a direct pathway to this secondary arylamine by avoiding a separate reduction step of a nitro group. acs.org Generally, reduction reactions can convert oxidized forms of anilines back to their amine state.
Nucleophilic Reactivity and Addition Mechanisms (e.g., comparative reactivity with epichlorohydrin (B41342) in derivatives)
The nitrogen atom of the N-methylamino group in this compound possesses a lone pair of electrons, rendering it nucleophilic. This nucleophilicity allows it to participate in reactions with electrophiles. A relevant comparison can be drawn from the reactivity of other substituted anilines with electrophilic reagents like epichlorohydrin.
The reaction between an amine and epichlorohydrin typically proceeds via an SN2 mechanism, where the amine's nucleophilic nitrogen attacks the less sterically hindered carbon of the epichlorohydrin. The reactivity of such reactions is sensitive to steric effects. For instance, in the case of 4,4'-Methylenebis(2-isopropyl-6-methylaniline), the bulky isopropyl groups cause steric hindrance that reduces its reactivity compared to structurally similar amines like 4,4'-Methylenebis(2,6-diethylaniline). This suggests that the isopropyl group in this compound would similarly influence its nucleophilic reactivity.
The table below presents a hypothetical comparison of reaction rates with epichlorohydrin for different substituted anilines, illustrating the impact of steric hindrance.
| Compound | Hypothetical Relative Reaction Rate with Epichlorohydrin | Steric Hindrance |
| Aniline | High | Low |
| N-methylaniline | Moderate-High | Moderate |
| 2-Isopropylaniline (B1208494) | Moderate | High |
| This compound | Low-Moderate | Very High |
| 4,4'-Methylenebis(2,6-diethylaniline) | 2.8 x 10⁻³ L/mol·s | High |
| 4,4'-Methylenebis(2-isopropyl-6-methylaniline) | 1.2 x 10⁻³ L/mol·s | Very High |
This table is for illustrative purposes to demonstrate the principle of sterically hindered reactivity.
Steric Effects of Isopropyl Group on Reaction Pathways and Kinetics
The reactivity of this compound is profoundly influenced by the steric hindrance presented by the bulky isopropyl group situated at the ortho position to the N-methylamino group. This steric congestion plays a critical role in determining both the rate and the outcome of chemical reactions.
In nucleophilic substitution reactions where the nitrogen atom acts as the nucleophile, the isopropyl group, in conjunction with the N-methyl group, sterically shields the nitrogen's lone pair of electrons. This shielding impedes the approach of electrophiles, leading to a general decrease in reaction rates compared to less hindered anilines. For instance, studies on the benzylation of N-alkylanilines have shown that the observed reactivity is more dependent on the increasing steric hindrance of the alkyl groups than on the basicity of the anilines. acs.org As the size of the N-alkyl substituent increases from methyl to ethyl to isopropyl, the reaction rate with electrophiles like benzyl (B1604629) chloride tends to decrease due to greater steric hindrance around the nitrogen atom. acs.orglibretexts.org This phenomenon, known as steric inhibition, is a key factor in the kinetics of reactions involving this compound.
However, steric hindrance can also direct the course of a reaction down specific pathways. In some cases, it can be advantageous. For example, in a study on the Au(III)-catalyzed Friedel–Crafts benzylation of deactivated N-alkylanilines, substitution with a bulky isopropyl group on the nitrogen atom resulted in an excellent yield of the C-benzylated product. rsc.org It is proposed that the increased steric hindrance around the nitrogen promotes the cleavage of the intermediate C–N bond, thereby enhancing a rearrangement reaction pathway. rsc.org This suggests that while the isopropyl group may slow down direct nucleophilic attack at the nitrogen, it can favor alternative mechanistic routes.
Furthermore, the ortho-isopropyl group also sterically hinders the adjacent position on the aromatic ring, influencing the regioselectivity of electrophilic aromatic substitution reactions. Reactions that would typically occur at the ortho position in aniline or N-methylaniline may be disfavored or completely blocked.
Table 1: Influence of Steric Hindrance on the Reactivity of Anilines This table illustrates the general trend of how steric bulk on and near the nitrogen atom affects reactivity.
| Compound | Substituents | General Reactivity Trend | Influencing Factors |
| Aniline | - | High | Unhindered primary amine |
| N-Methylaniline | N-Methyl | Moderate | Minor steric hindrance from methyl group |
| 2-Methylaniline (o-Toluidine) | ortho-Methyl | Moderate to Low | Steric hindrance at ortho position |
| This compound | N-Methyl, ortho-Isopropyl | Low | Significant steric hindrance from both N-methyl and ortho-isopropyl groups |
| N-Isopropylaniline | N-Isopropyl | Low | Significant steric hindrance from N-isopropyl group rsc.org |
This table provides a qualitative comparison based on established principles of steric effects in aniline chemistry.
Protonation Behavior and Basicity Characterization
The basicity of an amine is determined by the availability of the lone pair of electrons on the nitrogen atom for protonation. In this compound, this property is governed by a combination of electronic and steric effects.
From an electronic standpoint, the N-methyl group is electron-donating via an inductive effect, which increases the electron density on the nitrogen atom. This effect tends to make N-methylaniline more basic than aniline. acs.org However, like all anilines, the lone pair on the nitrogen can be delocalized into the aromatic π-system through resonance, which decreases its availability for protonation and thus reduces basicity compared to aliphatic amines. libretexts.org
The dominant factor influencing the basicity of this compound is the steric effect of the ortho-isopropyl group, commonly referred to as the "ortho effect." This effect typically renders ortho-substituted anilines less basic than their meta and para isomers, and often even less basic than aniline itself. tardigrade.in The primary reason for this is the steric hindrance to solvation of the corresponding anilinium cation formed upon protonation. researchgate.net The bulky ortho-substituent interferes with the ability of solvent molecules (like water) to surround and stabilize the positive charge on the -NH2(CH3)+ group. This lack of stabilization shifts the equilibrium away from the protonated form, making the parent amine a weaker base.
Table 2: Basicity of Selected Aniline Derivatives This table presents the pKa values of the conjugate acids of several anilines to illustrate the electronic and steric effects on basicity. A lower pKa value corresponds to a weaker base.
| Compound | Structure | pKa of Conjugate Acid | Key Effects |
| Aniline | C₆H₅NH₂ | 4.6 | Resonance delocalization |
| N-Methylaniline | C₆H₅NHCH₃ | 4.07 chegg.com | +I effect of methyl group, partially offset by steric/solvation effects |
| o-Toluidine (B26562) (2-Methylaniline) | o-CH₃C₆H₄NH₂ | 4.44 | Ortho effect (steric hindrance to solvation) |
| p-Toluidine (B81030) (4-Methylaniline) | p-CH₃C₆H₄NH₂ | 5.08 | +I and hyperconjugation effects of methyl group |
| 2-Isopropylaniline | o-(CH₃)₂CHC₆H₄NH₂ | 4.43 | Significant ortho effect from bulky isopropyl group |
| This compound | o-(CH₃)₂CHC₆H₄NH(CH₃) | (Predicted to be low) | Combined ortho effect and N-alkylation steric effects |
pKa values are from various sources for comparison; a specific experimental value for this compound was not found in the provided search results.
Spectroscopic Characterization and Structural Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the hydrogen and carbon environments within the molecule.
In the ¹H NMR spectrum of 2-Isopropyl-N-methylaniline, distinct signals corresponding to the aromatic protons, the N-methyl protons, the N-H proton, and the isopropyl group protons are observed.
Aromatic Protons: The protons on the phenyl ring typically appear in the range of δ 6.5-7.2 ppm. Their specific chemical shifts and coupling patterns are influenced by the positions of the isopropyl and N-methylamino substituents.
N-H Proton: A broad singlet corresponding to the amine proton (N-H) is expected. Its chemical shift can vary depending on solvent and concentration. For the related compound N-methylaniline, this peak appears as a broad singlet around 3.6 ppm. chegg.com
Isopropyl Group: This group gives rise to two signals: a septet (or multiplet) for the single methine (-CH) proton and a doublet for the six equivalent methyl (-CH₃) protons. For the related compound 2-isopropylaniline (B1208494), the methine proton appears as a multiplet around δ 2.8-2.9 ppm, and the methyl protons appear as a doublet at approximately δ 1.2 ppm. rsc.orgchemicalbook.com
N-Methyl Group: The three protons of the N-methyl group typically produce a singlet. In N-methylaniline, this signal is found at δ 2.74 ppm. chegg.com
Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted values are based on data from similar compounds like 2-isopropylaniline and N-methylaniline.
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Isopropyl -CH₃ | ~1.2 | Doublet | 6H |
| N-Methyl -CH₃ | ~2.8 | Singlet | 3H |
| Isopropyl -CH | ~2.9-3.3 | Septet | 1H |
| N-H | Variable (Broad) | Singlet | 1H |
| Aromatic -CH | ~6.6-7.2 | Multiplet | 4H |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Analysis
The ¹³C NMR spectrum provides direct information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal.
Aromatic Carbons: The benzene (B151609) ring carbons typically resonate in the δ 110-150 ppm region. The carbon atom attached to the nitrogen (C-N) is generally the most deshielded among the aromatic carbons, appearing further downfield. bhu.ac.in For N-methylaniline, the aromatic carbons appear at δ 112, 117, 129, and 149 ppm. chegg.com
Isopropyl Group Carbons: The methine carbon (-CH) of the isopropyl group is expected around δ 27-28 ppm, while the methyl carbons (-CH₃) are found further upfield. In 2-isopropylaniline, these are observed at δ 27.7 and 22.4 ppm, respectively. rsc.org
N-Methyl Carbon: The carbon of the N-methyl group typically appears in the δ 30-31 ppm range. chegg.com
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted values are based on data from similar compounds like 2-isopropylaniline and N-methylaniline.
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
| Isopropyl -CH₃ | ~22 |
| Isopropyl -CH | ~28 |
| N-Methyl -CH₃ | ~31 |
| Aromatic -CH | ~110-127 |
| Aromatic C-C (substituted) | ~130-148 |
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
IR spectroscopy is used to identify the functional groups present in a molecule by analyzing its vibrational modes. Key absorptions for this compound include:
N-H Stretch: A characteristic sharp peak for the N-H stretching vibration of a secondary amine is expected in the region of 3300-3500 cm⁻¹. amazonaws.com For N-methylaniline, this absorption is seen at 3443 cm⁻¹. chegg.com
C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the isopropyl and methyl groups are found just below 3000 cm⁻¹. amazonaws.com
C=C Stretch (Aromatic): The stretching vibrations of the carbon-carbon double bonds in the aromatic ring usually result in several peaks in the 1450-1610 cm⁻¹ region. researchgate.net N-methylaniline shows strong absorptions at 1606 and 1509 cm⁻¹. chegg.com
C-N Stretch: The C-N stretching vibration for aromatic amines is typically found in the 1250-1360 cm⁻¹ range. docbrown.info
Table 3: Characteristic IR Absorption Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| N-H Stretch | 3300 - 3500 | Medium, Sharp |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 2970 | Medium-Strong |
| Aromatic C=C Stretch | 1450 - 1610 | Medium-Strong |
| C-N Stretch | 1250 - 1360 | Medium |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For this compound (C₁₀H₁₅N), the expected molecular weight is approximately 149.23 g/mol . nih.gov
In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) would be observed at m/z 149. The fragmentation pattern is critical for structural confirmation. Key fragmentation pathways for N-alkylanilines include: libretexts.orgmiamioh.edu
Alpha-Cleavage: Cleavage of the bond adjacent to the nitrogen atom is a dominant pathway. Loss of a methyl radical (•CH₃) from the isopropyl group would lead to a prominent fragment ion at m/z 134 (M-15). This is often the base peak for N-isopropylaniline. nist.gov
Loss of Alkene: Elimination of propene (C₃H₆) from the isopropyl group via a McLafferty-type rearrangement could occur.
Ring Fragmentation: Fragmentation of the aniline (B41778) ring can also occur, though it is less common as a primary pathway. acs.org
For related aromatic amines, techniques like atmospheric pressure chemical ionization (APCI) have been used to facilitate identification, often yielding intense protonated molecular ions. researchgate.net
Application of Advanced Spectroscopic Techniques for Molecular Characterization
While ¹H NMR, ¹³C NMR, IR, and MS are the standard methods, advanced techniques can provide deeper structural insights.
2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to definitively assign all proton and carbon signals and confirm the connectivity of the atoms within the molecule.
Raman Spectroscopy: This technique provides complementary information to IR spectroscopy, particularly for the C-C and C-N skeletal vibrations. researchgate.net It is especially useful for studying N-alkylanilines and can be enhanced through various methods for more detailed analysis. cardiff.ac.uk
Imaging Spectroscopy: Advanced methods that combine spatial imaging with spectral analysis, such as imaging mass spectrometry or vibrational spectroscopy, can be applied to understand the distribution of such compounds in complex matrices. spectroscopyonline.com
These advanced methods are crucial in complex research scenarios, offering a more complete picture of the molecule's structure and behavior. numberanalytics.com
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations of Electronic and Structural Properties (e.g., DFT studies on related N-methylanilines)
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in determining the electronic and structural properties of aniline (B41778) derivatives. For 2-Isopropyl-N-methylaniline, methods like B3LYP with basis sets such as 6-31G* or 6-311++G** are commonly employed to optimize the molecular geometry and calculate electronic properties. researchgate.netresearchgate.netu-tokyo.ac.jpcore.ac.uk
Studies on related N-methylanilines show that the geometry around the nitrogen atom is typically pyramidal. The introduction of bulky substituents on the aromatic ring and the nitrogen atom significantly influences the molecule's final conformation. In this compound, the steric hindrance between the ortho-isopropyl group and the N-methyl group is a dominant factor in determining the torsional angles and the degree of pyramidalization at the nitrogen center. mdpi.com DFT calculations on N,N-dimethoxyacetamide reveal that increased electron demand from substituents leads to an elongation of the N–C(O) bond and increased pyramidalization at the nitrogen atom, a principle that applies to the steric and electronic environment in this compound. mdpi.com
The electronic properties, such as orbital energies (HOMO, LUMO) and molecular electrostatic potential, can also be calculated. These calculations help in understanding the molecule's reactivity, with the HOMO-LUMO gap indicating chemical reactivity and kinetic stability. For related substituted anilines, DFT has been used to investigate these properties, providing a foundation for predicting the behavior of this compound. researchgate.net
Table 1: Representative Calculated Structural Parameters for N-methylaniline derivatives using DFT methods. (Note: This table presents typical data for related N-methylanilines to illustrate the expected values for this compound. Specific values for the target compound require dedicated calculation.)
| Parameter | N-methylaniline (B3LYP/6-31G(d)) mdpi.com | N,N-dimethoxyformamide (B3LYP/6-31G(d)) mdpi.com | Expected trend for this compound |
|---|---|---|---|
| C-N Bond Length (Å) | 1.396 | 1.396 | Likely elongated due to steric push from the ortho-isopropyl group. |
| Sum of angles at N (°) | ~345 (pyramidal) | 342.3 (pyramidal) | Expected to be pyramidal, with the sum of angles less than 360°. |
| N-C(aryl) Torsion Angle (°) | Variable | N/A | Significantly influenced by steric repulsion with the isopropyl group. |
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations are employed to study the conformational landscape and dynamic behavior of flexible molecules like this compound over time. nih.govmdpi.comresearchgate.net These simulations model the atomic movements, providing insights into how the molecule explores different shapes or conformations at a given temperature. calcus.cloudcore.ac.uk
For ortho-substituted anilines, conformational analysis reveals that the steric interaction between the ortho-substituent and the N-alkyl group governs the preferred conformation. rsc.org In this compound, the rotation around the C(aryl)-N bond and the C(aryl)-C(isopropyl) bond is hindered. The amine inversion process, where the nitrogen atom and its substituents pass through a planar transition state, is a key dynamic feature. nih.gov Computational studies on ortho-substituted anilines show that electron-donating groups, such as isopropyl, can increase the inversion barrier due to steric effects, favoring a non-planar configuration at the nitrogen atom. rsc.org
MD simulations can map the potential energy surface, identifying low-energy conformers and the energy barriers between them. This analysis is crucial for understanding how the molecule's shape influences its interactions with other molecules, such as in biological systems or during chemical reactions. nih.gov
Table 2: Key Conformational Features of Substituted Anilines. (Note: This table outlines general principles derived from computational studies on analogous compounds.)
| Feature | Description | Relevance to this compound |
|---|---|---|
| Nitrogen Pyramidalization | The nitrogen atom in the amino group typically adopts a non-planar, pyramidal geometry. | The isopropyl and methyl groups will enforce a stable pyramidal geometry. |
| Rotational Barriers | Energy required to rotate around single bonds, such as the C(aryl)-N bond. | The barrier for C(aryl)-N rotation is expected to be significant due to steric clash between the isopropyl and N-methyl groups. |
| Amine Inversion | The process of the nitrogen atom and its substituents inverting their configuration. | The energy barrier for this inversion is influenced by the electronic and steric nature of the ortho-isopropyl group. rsc.org |
| Preferred Conformer | The lowest energy spatial arrangement of the atoms. | The preferred conformer will minimize the steric repulsion between the bulky isopropyl group and the N-methyl group. |
Computational Elucidation of Reaction Mechanisms and Transition States
Computational chemistry is a vital tool for elucidating the step-by-step pathways of chemical reactions involving this compound. By modeling reactants, products, intermediates, and transition states, researchers can determine the most likely reaction mechanism and calculate activation energies. rsc.org A transition state is a high-energy, transient configuration of atoms that occurs as reactants transform into products. cdnsciencepub.com
For reactions like N-alkylation, which could be a potential synthetic route to or from this compound, computational studies can model the approach of the alkylating agent to the nitrogen atom. rsc.orgresearchgate.net DFT calculations can map the reaction's free energy profile, identifying the structure and energy of the transition state. ub.edu For instance, in the N-alkylation of amines with alcohols catalyzed by iridium complexes, computational studies help to understand the catalytic cycle. rsc.org Similarly, mechanisms for deblocking N-methylaniline-blocked isocyanates have been proposed based on the structure of the calculated transition state. rsc.org These models show how substituent effects, such as the electron-donating nature of the isopropyl group, can influence reaction rates by stabilizing or destabilizing the transition state.
Prediction of Spectroscopic Parameters
A significant application of computational chemistry is the prediction of spectroscopic data, which can be compared with experimental results for structure verification.
For this compound, methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often coupled with DFT (e.g., B3LYP/6-31G(d)), are used to calculate NMR chemical shifts (¹H and ¹³C). conicet.gov.arliverpool.ac.ukresearchgate.net The accuracy of these predictions allows for the confident assignment of experimental NMR signals. An experimental study reports the ¹³C NMR chemical shifts for this compound as δ 146.0, 132.3, 126.9, 124.9, 117.4, 110.0, 31.2, 27.2, and 22.5 ppm, which can be compared against calculated values. nih.gov
Similarly, vibrational frequencies for IR spectroscopy can be computed. tanta.edu.egamazonaws.combhu.ac.in DFT calculations can predict the frequencies and intensities of the fundamental vibrational modes. These calculated frequencies are often scaled by an empirical factor to better match experimental spectra. For related N-methylanilines, the characteristic N-H stretch, C-N stretch, and aromatic C-H and C=C vibrations can be precisely assigned using these computational methods. core.ac.uk
Table 3: Comparison of Experimental and Predicted Spectroscopic Data Principles. (Note: This table illustrates the approach of comparing experimental data with computational predictions.)
| Spectroscopic Data | Experimental Value (for this compound) nih.gov | Computational Prediction Method | Basis of Prediction |
|---|---|---|---|
| ¹³C NMR (δ, ppm) | 146.0, 132.3, 126.9, 124.9, 117.4, 110.0, 31.2, 27.2, 22.5 | GIAO with DFT (e.g., B3LYP/6-31G(d)) | Calculates isotropic shielding constants, which are converted to chemical shifts relative to a standard (e.g., TMS). conicet.gov.ar |
| ¹H NMR (δ, ppm) | 7.10–7.20 (m, 2H), 6.76 (t, 1H), 6.66 (d, 1H), 3.80 (br s, 1H), 2.90 (s, 3H), 2.87 (h, 1H), 1.26 (d, 6H) | GIAO with DFT | Similar to ¹³C NMR, predicts proton chemical shifts based on the calculated electronic environment. liverpool.ac.uk |
| IR Frequencies (cm⁻¹) | Not available in search results | DFT (e.g., B3LYP/6-31G(d)) frequency calculation | Computes harmonic vibrational frequencies corresponding to specific bond stretches, bends, and wags. amazonaws.combhu.ac.in |
Derivative Chemistry and Advanced Materials Research Applications
Synthesis and Characterization of Novel Derivatives
The transformation of 2-isopropyl-N-methylaniline into novel derivatives is a key area of research, leading to compounds with tailored properties for specific applications. This often involves reactions targeting the amine functionality or the aromatic ring to build larger, more complex structures.
A significant derivative is the dimeric compound 4,4'-Methylenebis(2-isopropyl-6-methylaniline). This molecule is typically synthesized through the condensation of a related aniline (B41778), 2-isopropyl-6-methylaniline, with formaldehyde (B43269). google.com The reaction creates a methylene (B1212753) bridge that links two aniline units, resulting in a larger diamine molecule. This structure is pivotal for its function as a curing agent and a monomer in polymer synthesis.
The synthesis generally involves reacting the aniline derivative with formaldehyde in the presence of an acid catalyst, such as hydrochloric acid. google.com The bulky isopropyl groups on the aromatic rings influence the reactivity and solubility of the resulting dimer, making it soluble in non-polar solvents.
Synthesis of 4,4'-Methylenebis(2-isopropyl-6-methylaniline)
| Reactants | Catalyst | Conditions | Yield | Physical Form |
|---|---|---|---|---|
| 2-isopropyl-6-methylaniline, Formaldehyde (or Paraformaldehyde) | Hydrochloric Acid | Heated to ~150-155°C | ~85% | Light tan oil / Pale-yellow solid |
Role as Monomers in Polymer Synthesis (e.g., Polyimides for Enhanced Material Properties)
Diamine derivatives such as 4,4'-Methylenebis(2-isopropyl-6-methylaniline), often abbreviated as MIMA, serve as critical monomers in the synthesis of advanced polymers like polyimides. mdpi.comresearchgate.net Polyimides are known for their exceptional thermal stability, mechanical strength, and chemical resistance, making them suitable for demanding applications in aerospace and electronics. dakenchem.com The specific structure of the diamine monomer is crucial in determining the final properties of the polymer. mdpi.com In a typical synthesis, a diamine like MIMA is reacted with a dianhydride in a one or two-step process to form the polyimide backbone. mdpi.comresearchgate.net
The properties of polymers derived from these aniline-based monomers can be significantly enhanced through the formation of cross-linked networks. When used as a curing agent, for instance with epoxy resins, 4,4'-Methylenebis(2-isopropyl-6-methylaniline) reacts to form a densely cross-linked, three-dimensional structure. This process is fundamental to achieving superior mechanical strength and thermal stability in the final material.
The degree of cross-linking is a critical parameter that can be optimized to tailor material properties. mdpi.com Higher cross-linking density generally leads to increased rigidity and strength, while also influencing properties like damping. researchgate.net Research using molecular dynamics simulations has shown that creating heterogeneous networks with regions of varying crosslink densities can optimize the stress-strain behavior of the polymer. rsc.org The selective distribution of nanoparticles within these cross-linked regions can further enhance mechanical reinforcement. rsc.org
Composite materials formulated with derivatives of this compound exhibit impressive thermal and mechanical properties. The diamine 4,4'-Methylenebis(2-isopropyl-6-methylaniline) is a key component in high-performance epoxy resins, such as those used in the aerospace industry, where it functions as a hardener to create materials with high thermal stability and mechanical robustness.
A study on a thermosetting polyimide oligomer, prepared from a structurally similar bisaniline, 4,4′-methylenebis-(5-isopropyl-2-methylaniline) (CDA), demonstrated the potential for creating safer, high-performance materials. researchgate.net The resulting thermoset network showed excellent thermal properties, highlighting the role of the monomer's structure in achieving these characteristics. researchgate.net
Thermal Properties of a Thermoset Network from a Related Bisaniline Monomer
| Property | Value | Measurement Method |
|---|---|---|
| Glass Transition Temperature (Tg) | 323 °C | Differential Scanning Calorimetry (DSC) |
| Water Uptake (24h in boiling water) | 3% | Immersion Test |
Data from a study on a thermoset prepared from 4,4′-methylenebis-(5-isopropyl-2-methylaniline) (CDA). researchgate.net
The enhanced thermal stability in such composites is attributed to the rigid aromatic and imide structures incorporated into the polymer backbone, which resist degradation at high temperatures. nih.govmdpi.com
Polyimides derived from monomers like 4,4'-Methylenebis(2-isopropyl-6-methylaniline) (MIMA) are of significant interest for use in gas separation membranes. mdpi.com The transport of gases through a dense polymer membrane is governed by the material's permeability, which is a product of gas solubility and diffusivity within the polymer matrix. mdpi.com The chemical structure of the polymer plays a critical role in these transport properties. msrjournal.com
Research has shown that incorporating bulky ortho-substituents, such as the isopropyl groups found in MIMA, into the polymer backbone inhibits efficient chain packing. mdpi.com This disruption creates a higher fractional free volume within the material, which in turn leads to higher gas permeability coefficients. mdpi.com This is a key strategy for designing more effective membranes for gas separation applications.
Gas Permeability Coefficients for a Polyimide Film (BTD-MIMA)
| Gas | Permeability (Barrer) |
|---|---|
| O₂ | 15.8 |
| N₂ | 3.5 |
| CO₂ | 66.9 |
Data for a polyimide derived from bicyclo[2.2.2]oct-7ene-2,3,5,6-tetracarboxilic dianhydride (BTD) and 4,4′-methylenebis(2-isopropyl-6-methylaniline) (MIMA). mdpi.com
Investigation of Thermal Stability and Mechanical Strength in Composite Materials
Development of Specialty Chemical Intermediates for Dyes and Agrochemicals
Mono-N-methyl aromatic amines are a class of compounds that serve as important scaffolds and intermediates in the synthesis of a wide range of specialty chemicals, including dyes and agrochemicals. acs.orgresearchgate.net N-methylaniline, the parent compound of this compound, is widely used as an intermediate for pesticides, dyestuffs, and pharmaceuticals. guidechem.comechemi.com It is a precursor in the production of various dyes such as cationic brilliant red, reactive yellow-brown, and acid blue. made-in-china.com
Similarly, aniline compounds are foundational raw materials for numerous herbicides and fungicides. google.commade-in-china.com Given this context, this compound and its derivatives represent potential advanced intermediates for creating new agrochemicals and dyes with specific properties. The selective synthesis of such mono-N-methylated anilines is an area of active research, aiming for environmentally benign reaction conditions that are valuable for the pharmaceutical, agricultural, and chemical industries. acs.orgresearchgate.net
Catalytic Applications and Ligand Chemistry
Investigations as Ligands in Metal-Catalyzed Reactions
While direct studies on 2-isopropyl-N-methylaniline as a ligand are not extensively documented, the broader class of N-methylanilines has been successfully employed in a variety of metal-catalyzed transformations. These examples provide a strong indication of the potential applications for their 2-isopropyl substituted analogue. The steric hindrance provided by the isopropyl group can be expected to influence ligand coordination and, consequently, the outcome of catalytic reactions.
Palladium-catalyzed cross-coupling reactions, fundamental for C-N bond formation, have utilized N-methylaniline as a nucleophile with catalyst systems based on ligands like BrettPhos and RuPhos. nih.govrsc.org These systems are known for their robustness and wide substrate scope, including the coupling of N-methylaniline with challenging heteroaryl chlorides. nih.gov The use of LHMDS as a base has even facilitated the coupling of N-methylaniline with unprotected 4-chloropyrazole. nih.gov The efficiency of these reactions is highly dependent on the ligand structure, suggesting that a ligand derived from this compound could offer unique selectivity.
Ruthenium complexes have also shown significant utility in reactions involving N-methylanilines. For instance, ruthenium(II) arene complexes with dioxime ligands can catalyze the one-pot transfer hydrogenation and N-methylation of nitrobenzene (B124822) to produce N-methylaniline, using methanol (B129727) as both a hydrogen source and alkylating agent. unipi.it In a study on the splitting of secondary amines using a ruthenium-based half-sandwich complex, N-methylaniline was tested as a substrate, although it showed low conversion under the studied conditions. rsc.org Furthermore, ruthenium catalysts have been developed for the N-alkylation of aromatic amines with alcohols through a hydrogen borrowing mechanism, a green and efficient method for C-N bond formation. nih.gov
The following table summarizes the results of a ruthenium-catalyzed N-methylation of nitroarenes, demonstrating the formation of various N-methylaniline derivatives.
Table 1: Ruthenium-Catalyzed N-Methylation of Nitroarenes to N-Methylanilines
| Entry | Nitroarene | Catalyst Loading (mol%) | Base (1 eq.) | Temperature (°C) | Conversion (%) | Selectivity to N-Methylaniline (%) |
|---|---|---|---|---|---|---|
| 1 | Nitrobenzene | 5 | tBuOK | 100 | 50 | 50 |
| 2 | Nitrobenzene | 4 | tBuOK | 130 | >99 | 96 |
| 3 | 4-Methylnitrobenzene | 4 | tBuOK | 130 | >99 | 95 |
| 4 | 4-Methoxynitrobenzene | 4 | tBuOK | 130 | >99 | 94 |
| 5 | 4-Chloronitrobenzene | 4 | tBuOK | 130 | 90 | 92 |
Data sourced from a study on Ruthenium(II) arene complexes with dioxime ligands. unipi.it
Exploration in Organocatalysis (e.g., related N-methylanilines in cyclopropenium species formation)
N-methylaniline and its derivatives have also found application in the realm of organocatalysis, where the molecule itself participates in the catalytic cycle without a metal center. A notable example is their reaction with cyclopropenium salts. The reaction of N-methylaniline with monoalkylthio- or monoarylthio-substituted cyclopropenium salts has been shown to yield indenes. acs.org
More recently, aminocyclopropenium salts have been investigated as a novel class of hydrogen-bonding organocatalysts. researchgate.net The N-H moieties of tris(monoamino)cyclopropenium cations can act as hydrogen-bond donors, activated by the positive charge on the cyclopropenium core. researchgate.net This ability allows them to activate substrates in reactions like the Friedel-Crafts alkylation of indoles with nitroalkenes. researchgate.net While these studies often use primary anilines to generate the N-H functionality on the cyclopropenium ring, the underlying principle highlights the utility of the aniline (B41778) scaffold in designing new organocatalysts. The reaction of this compound with a suitable precursor could potentially lead to trisubstituted cyclopropenium species, although hydrolysis to a cyclopropenone might be a competing pathway. nih.gov
N-methylanilines have also been used as substrates in organocatalyzed reactions. For example, the catalytic enantioselective synthesis of α-amino cyclobutanones has been achieved from α-hydroxy cyclobutanone (B123998) and a range of N-methylanilines using a biscinchona alkaloid catalyst. academie-sciences.fracademie-sciences.fr This reaction proceeds through the formation of an enaminol intermediate, followed by an enantioselective enol-keto tautomerization. academie-sciences.fracademie-sciences.fr
The following table presents data from the organocatalyzed synthesis of α-amino cyclobutanones using different N-methylaniline derivatives.
Table 2: Organocatalyzed Enantioselective Synthesis of α-Amino Cyclobutanones from N-Methylanilines
| N-Methylaniline Derivative | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|
| N-methylaniline | 75 | 75 |
| 4-Methoxy-N-methylaniline | 80 | 81 |
| 4-Chloro-N-methylaniline | 72 | 78 |
| 3-Methoxy-N-methylaniline | 78 | 79 |
| 2-Methyl-N-methylaniline | 70 | 65 |
Data from a study on organocatalyzed tandem processes. academie-sciences.fracademie-sciences.fr
Asymmetric Catalysis Employing Chiral Derivatives
The development of chiral ligands is paramount for asymmetric catalysis. Chiral derivatives based on the N-methylaniline framework have been synthesized and employed in stereoselective reactions. TADDOL-derived phosphoramidites, for instance, can be synthesized from N-methylaniline and have been used as ligands in rhodium-catalyzed asymmetric hydroboration reactions. nih.gov Interestingly, these N-methylaniline-derived ligands can lead to the opposite enantiomer of the product compared to closely related phenylphosphite ligands, demonstrating a phenomenon known as enantioswitching. nih.gov This highlights how subtle changes in ligand structure can have a profound impact on the stereochemical outcome of a reaction.
The synthesis of chiral ligands often involves incorporating a chiral backbone and a coordinating group. While specific chiral derivatives of this compound for asymmetric catalysis are not widely reported, the synthesis of the parent compound itself has been described, for example, from 1-isopropyl-2-nitrosobenzene and methylboronic acid, providing a 69% yield. acs.org This accessible synthesis opens the door for its future incorporation into chiral ligand scaffolds.
The data below from a study on rhodium-catalyzed asymmetric hydroboration illustrates the performance of a TADDOL-derived phosphoramidite (B1245037) ligand based on N-methylaniline.
Table 3: Asymmetric Hydroboration using a TADDOL-Phosphoramidite Ligand from N-Methylaniline
| Substrate (β,γ-unsaturated amide) | Ligand | Product Enantiomer | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| (E)-N-benzyl-5-phenylpent-3-enamide | N-methylaniline-derived | (3R) | 55 |
| (E)-N-benzyl-3-methyl-5-phenylpent-3-enamide | N-methylaniline-derived | (3R) | 33 (favoring S) |
Data from a study on enantioswitching in catalytic asymmetric hydroboration. nih.gov
The steric bulk of the 2-isopropyl group in a hypothetical chiral ligand derived from this compound would likely play a crucial role in creating a well-defined chiral pocket around the metal center, potentially leading to high levels of enantioselectivity in catalytic transformations. Further research into the synthesis and application of such chiral derivatives is a promising avenue for the development of new and effective asymmetric catalysts.
Environmental Chemistry and Degradation Studies
Abiotic Transformation Pathways in Environmental Matrices
Abiotic transformation involves the degradation of a chemical substance through non-biological processes such as hydrolysis and photolysis.
Hydrolysis : The hydrolysis of aromatic amines is generally not a significant degradation pathway under typical environmental pH conditions (pH 5-9). nih.gov Most aromatic amines are resistant to hydrolysis in aqueous solutions. nih.gov Studies on related compounds, such as N-methylaniline, indicate that reactions like nitrosation can occur in aqueous acid solutions via the hydrolysis of agents like isopropyl nitrite, but this does not represent a primary degradation pathway for the aniline (B41778) structure itself in the environment. psu.edursc.org Therefore, hydrolysis is not expected to be a major abiotic degradation route for 2-Isopropyl-N-methylaniline.
Photolysis : Direct photolysis can be a relevant transformation pathway for compounds that absorb light in the solar spectrum (wavelengths >290 nm). The structurally similar compound, N-methylaniline, has a strong UV absorption band at 285 nm that extends beyond 290 nm. nih.gov This suggests that this compound, which would be expected to have a similar UV absorption profile, could be susceptible to direct photolysis in sunlit surface waters and on soil surfaces. nih.gov However, for many aromatic amines, photochemical degradation by sunlight is considered a less important removal pathway compared to microbial transformation. nih.gov
The table below summarizes the expected abiotic transformation pathways for this compound based on data from related compounds.
Table 1: Summary of Abiotic Transformation Pathways| Transformation Pathway | Environmental Matrix | Expected Significance for this compound | Evidence/Rationale |
|---|---|---|---|
| Hydrolysis | Water, Soil | Low | Aromatic amines are generally resistant to hydrolysis at typical environmental pH. nih.gov |
| Direct Photolysis | Surface Water, Soil Surface | Moderate | Structurally similar N-methylaniline absorbs UV light at wavelengths >290 nm, suggesting potential for photodegradation. nih.gov |
| Abiotic Oxidation | Water, Air | Low to Moderate | Generally a less significant pathway for aromatic amines compared to biodegradation. nih.gov May be facilitated by reactive species in the atmosphere. |
Biotic Degradation Mechanisms and Microbial Metabolism
Microbial metabolism is considered the primary mechanism for the degradation of aniline and its derivatives in soil and aquatic systems. nih.govasm.org
The biodegradation of substituted anilines typically proceeds through an aerobic pathway initiated by an oxygenase enzyme. The general proposed pathway involves:
Hydroxylation : Aniline dioxygenase or a similar monooxygenase enzyme catalyzes the hydroxylation of the aromatic ring, often leading to the formation of a catechol derivative. researchgate.netresearchgate.net For 2-substituted anilines, this often occurs at the para-position (position 4). For 2,6-disubstituted anilines like 2-methyl-6-ethylaniline, hydroxylation also occurs, leading to intermediates like 2-methyl-6-ethyl-hydroquinone. asm.org
Ring Cleavage : The resulting catechol or hydroquinone (B1673460) intermediate undergoes enzymatic ring cleavage by dioxygenases, breaking open the aromatic ring. researchgate.net
Further Metabolism : The ring-cleavage products are further metabolized through central metabolic pathways (e.g., the Krebs cycle), ultimately leading to mineralization (conversion to CO₂, water, and biomass). researchgate.net
A variety of bacterial strains capable of degrading aniline derivatives have been isolated from the environment. These microorganisms demonstrate the enzymatic machinery necessary to break down these compounds.
The table below lists examples of microorganisms known to degrade aniline compounds structurally related to this compound.
Table 2: Examples of Microorganisms Involved in Aniline Degradation| Microorganism | Aniline Derivative Degraded | Key Enzyme/Pathway | Reference |
|---|---|---|---|
| Sphingobium sp. strain MEA3-1 | 2-Methyl-6-ethylaniline (MEA) | P450 monooxygenase system, leading to para-hydroxylation. | asm.org |
| Rhodococcus sp. | Aniline, Monochloroanilines | Aniline degradation pathways. | epa.gov |
| Rhodococcus erythropolis | Aniline | Inducible enzyme systems for aniline degradation. | tandfonline.com |
| Bacterial Mixed Culture AC | Aniline | Aniline dioxygenase, Catechol 2,3-dioxygenase. | researchgate.net |
| Pseudomonas sp. | Aniline | Aniline dioxygenase. | researchgate.net |
While specific studies on this compound are limited, its structure, featuring alkyl substitutions at the ortho and N-positions, suggests that its biodegradation would be initiated by similar enzymatic systems, although the steric hindrance from the isopropyl group might influence the rate of degradation.
Formation as Environmental Transformation Products of Related Compounds (e.g., pesticides)
Aromatic amines, including various substituted anilines, are frequently identified as environmental transformation products resulting from the degradation of several classes of pesticides. nih.govacs.orgwhiterose.ac.uk The breakdown of complex parent pesticide molecules in soil and water, through both biotic and abiotic processes, can lead to the formation of more stable and sometimes more mobile aniline derivatives.
Common pesticide classes that degrade to form substituted anilines include:
Phenylurea Herbicides : Compounds like diuron (B1670789) and linuron (B1675549) degrade to form 3,4-dichloroaniline (B118046) (3,4-DCA). nih.govmdpi.com
Acetanilide Herbicides : Herbicides such as alachlor (B1666766) and metolachlor (B1676510) can degrade into 2,6-diethylaniline (B152787) and 2-ethyl-6-methylaniline (B166961), respectively. nih.govacs.org
Formamidine Pesticides : The pesticide amitraz (B1667126) is known to degrade into metabolites including 2,4-dimethylaniline. researchgate.net
Carbamate Herbicides : Propanil, for instance, can be hydrolyzed to form 3,4-dichloroaniline. nih.gov
The table below provides specific examples of pesticides and the aniline transformation products they form.
Table 3: Formation of Anilines from Pesticide Degradation| Parent Pesticide | Pesticide Class | Aniline Transformation Product | Reference |
|---|---|---|---|
| Diuron | Phenylurea Herbicide | 3,4-Dichloroaniline | nih.govmdpi.com |
| Alachlor | Acetanilide Herbicide | 2,6-Diethylaniline | nih.govacs.org |
| Metolachlor | Acetanilide Herbicide | 2-Ethyl-6-methylaniline | nih.govacs.org |
| Amitraz | Formamidine Pesticide | 2,4-Dimethylaniline | researchgate.net |
| Propanil | Carbamate Herbicide | 3,4-Dichloroaniline | nih.gov |
While this compound has not been explicitly identified as a major transformation product of a widely used pesticide in the reviewed literature, its structure is consistent with a potential metabolite of a hypothetical parent compound containing an N-methyl-2-isopropylanilide moiety. The extensive use of aniline-based chemistry in the agrochemical industry makes such a formation pathway plausible.
Environmental Fate Modeling and Persistence Assessment
Environmental fate modeling uses the physicochemical properties of a compound to predict its distribution, mobility, and persistence in the environment.
Mobility and Sorption : The mobility of an organic compound in soil is often predicted using the soil organic carbon-water (B12546825) partition coefficient (Koc). A low Koc value indicates high mobility, meaning the chemical is less likely to adsorb to soil and organic matter and more likely to leach into groundwater. The Koc for the related compound N-methylaniline has been estimated to be 65. nih.gov According to classification schemes, this value suggests high mobility in soil. nih.gov The addition of an isopropyl group in this compound would slightly increase its hydrophobicity and likely its Koc value compared to N-methylaniline, but it would still be expected to be relatively mobile in soil.
Persistence : The persistence of a chemical is its ability to remain in a particular environment in an unaltered form. For substituted anilines, persistence is largely determined by their susceptibility to microbial degradation. nih.gov While many anilines are biodegradable, factors like the number, type, and position of substituents can affect the degradation rate. For example, some chlorinated anilines derived from phenylurea pesticides are considered persistent in the environment. nih.gov The presence of the isopropyl group on this compound may present steric hindrance to microbial enzymes, potentially slowing its degradation relative to simpler anilines and contributing to its persistence.
The table below summarizes key parameters used in environmental fate assessment for this compound, with values inferred from a related compound.
Table 4: Predicted Environmental Fate Parameters| Parameter | Definition | Predicted Value/Behavior for this compound | Basis of Prediction |
|---|---|---|---|
| Soil Sorption (Koc) | Soil Organic Carbon-Water Partition Coefficient | Low to Moderate (likely >65) | Estimated Koc for N-methylaniline is 65, indicating high mobility. The isopropyl group may slightly increase sorption. nih.gov |
| Mobility in Soil | Tendency to move with soil water. | High to Moderate | Inferred from the low estimated Koc value. |
| Persistence | Length of time the compound remains in the environment. | Potentially Moderate | Dependent on microbial activity. Steric hindrance from the isopropyl group could slow biodegradation compared to simpler anilines. nih.govasm.org |
| Primary Degradation Route | The most significant process for removal. | Biotic Degradation | Microbial metabolism is the main degradation mechanism for most aromatic amines in soil and water. nih.govasm.org |
Bioanalytical and Biological Research Applications Excluding Clinical Human Trials and Safety
Role in Proteomics Research
While direct proteomics applications of 2-Isopropyl-N-methylaniline are not extensively documented, the broader class of N-methylaniline derivatives is utilized in proteomics to probe protein interactions and functions. These compounds serve as reagents and components of chemical probes designed to study complex biological systems.
For instance, derivatives such as 2,5-dichloro-N-methylaniline hydrochloride are employed as reagents in biochemical research for the study of protein interactions and modifications. smolecule.com Similarly, specialized molecules like N-Methylaniline-PEG3-TCO are designed as chemical probes for investigating biological processes, leveraging the reactivity of the N-methylaniline group for conjugation and detection. axispharm.com Another technique involves using ionic liquid matrices, such as a combination of α-cyano-4-hydroxycinnamic acid (CHCA) and N,N-dimethylaniline (CHCA/DANI), which has been shown to facilitate the direct analysis of peptides from tissue samples via mass spectrometry. mdpi.com
Furthermore, enzyme-based proximity-dependent labeling (PDL) methods use aniline (B41778) derivatives to map protein-protein interactions within living cells. In one such method, the human arylamine N-acetyltransferase 1 (hNAT1) enzyme is used to catalyze the transfer of a tagged acetyl group to amine-containing molecules. ru.nl The reaction rate is highly sensitive to the structure of the aniline substrate; N-acetylation of 2-methylaniline is significantly slower than that of aniline, and the reaction with 2-ethylaniline (B167055) is even slower, demonstrating that steric hindrance from substituents near the amine group influences the enzyme's activity. ru.nl This principle suggests that this compound, with its bulky isopropyl group at the ortho position, could be explored as a highly selective substrate for developing specific enzymatic probes in proteomics research.
Applications in Analytical Methods for Biological Sample Analysis
Robust analytical methods are essential for the detection and quantification of aniline derivatives in various matrices. Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC/MS) are standard for the analysis of N-methylaniline and related compounds. These established methods provide a foundation for developing protocols to analyze biological samples for the presence of this compound or its metabolites.
A key challenge in analyzing solid samples is the extraction of the target analytes. For example, a method for quantifying aniline and N-methylaniline in indigo (B80030) dye involves reducing the water-insoluble dye to its soluble leuco form, which allows for the acidic extraction of the amine contaminants. researchgate.net Following extraction, HPLC combined with a photodiode array detector is used for quantification. researchgate.net For other sample types, GC/MS offers a reliable detection method, as demonstrated by its use in identifying N-methylaniline in consumer textile products after ultrasonic extraction with methanol (B129727). sincerechemical.com
For detecting trace amounts in aqueous or biological fluids, more sensitive techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are employed. An RRLC-ESI-MS (Rapid Resolution Liquid Chromatography-Electrospray Ionization-Mass Spectrometry) method has been developed to quantify N-methylaniline, a degradation product of the herbicide mefenacet, in river water. ebi.ac.uk This method achieves a very low limit of detection (LOD) of 0.02 ng/L. ebi.ac.uk These analytical strategies, particularly LC-MS/MS, are the gold standard for detecting trace-level compounds in complex biological matrices and would be directly applicable to studies involving this compound. ijpsjournal.com
| Technique | Analyte(s) | Sample Matrix | Key Findings / Detection Limit | Reference |
|---|---|---|---|---|
| HPLC with Photodiode Array Detector | Aniline and N-methylaniline | Indigo Dye | Quantification following acidic extraction from leucoindigo (B3055547) solution. | researchgate.net |
| Gas Chromatography-Mass Spectrometry (GC/MS) | N-methylaniline | Textile Products | Limit of quantification is 0.5 mg/kg. | sincerechemical.com |
| Rapid Resolution Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (RRLC-ESI-MS) | N-methylaniline (N-MA) | River Water | Limit of detection is 0.02 ng/L. | ebi.ac.uk |
Derivatives as Precursors for Pharmaceutical Compounds with Enhanced Pharmacological Activities
N-methylaniline and its substituted derivatives are fundamental building blocks in medicinal chemistry. echemi.com They serve as versatile intermediates for the synthesis of complex molecules with a wide range of pharmacological activities. echemi.coma2bchem.com The specific substitution pattern on the aniline ring is a critical determinant of a derivative's biological activity, allowing chemists to tailor compounds to interact with specific biological targets. echemi.com
A notable example involves the use of 4-isopropyl-N-methylaniline in the development of novel antitubercular agents. nih.gov Researchers synthesized a series of sulfonamide-based compounds designed to inhibit the Eis enzyme from Mycobacterium tuberculosis, an enzyme that confers resistance to the aminoglycoside antibiotic kanamycin (B1662678). In this research, 4-isopropyl-N-methylaniline was reacted with 2,3-dihydroxy-6-quinoxalinesulfonyl chloride to produce a potent inhibitor of the Eis enzyme. nih.gov Structure-activity relationship (SAR) studies revealed that the N-methyl group was crucial for activity, as its removal led to a destabilization of the compound's binding in a hydrophobic pocket of the enzyme. nih.gov
Similarly, other research has focused on 2-substituted aniline derivatives as a core structure for developing potent dual inhibitors of Mer and c-Met kinases, which are targets in cancer therapy. mdpi.com The synthesis of novel pyrazolopyrimidine acetamide (B32628) derivatives using N-methylaniline has also been explored to create ligands for the 18 kDa translocator protein (TSPO), a target for neuroinflammatory and neurological disorders. mdpi.com The strategic incorporation of isopropyl and methyl groups onto the aniline scaffold is a recurring theme in enhancing potency and selectivity, as seen in the development of Anaplastic Lymphoma Kinase (ALK) inhibitors, where changing an N-methyl to an N-isopropyl group increased inhibitory potency nearly 100-fold. nih.gov
| Precursor/Derivative Class | Synthesized Compound Type | Biological Target / Activity | Reference |
|---|---|---|---|
| 4-isopropyl-N-methylaniline | Quinoxaline Sulfonamides | Inhibition of Eis enzyme in M. tuberculosis to overcome kanamycin resistance. | nih.gov |
| 2-Substituted Aniline Pyrimidines | Pyrimidine Derivatives | Dual inhibitors of Mer and c-Met kinases for potential anticancer activity. | mdpi.com |
| N-methylaniline | Pyrazolopyrimidine Acetamides | Ligands for the Translocator Protein (TSPO) for potential use in neurological disorders. | mdpi.com |
| Aniline Derivatives | Various | Development of compounds with potential activity for heart failure. | researchgate.net |
Biochemical Interactions and Biological Activity Investigations (excluding direct human trials)
Investigations into the biochemical properties of substituted anilines have revealed their capacity to interact with various biological macromolecules, primarily enzymes. The size and position of substituents on the aniline ring, such as isopropyl and methyl groups, critically influence these interactions.
Enzyme inhibition is a prominent area of study for these compounds. For example, research has shown that a derivative of 4-Isopropyl-2-methylaniline acts as a potent inhibitor of urease enzymes, with an IC50 value in the nanomolar range. The biochemical interactions of the previously mentioned sulfonamide inhibitors derived from 4-isopropyl-N-methylaniline have been studied in detail. nih.gov These studies show that the substituted aniline ring fits snugly into a hydrophobic pocket of the target Eis enzyme, where it engages in π-π stacking interactions with phenylalanine and tryptophan residues, contributing to its potent inhibitory activity. nih.gov
The concept of steric hindrance is crucial to understanding the biochemical interactions of this compound. The bulky isopropyl group ortho to the amine can prevent or modulate binding to an active site. This was demonstrated in a study on a γ-glutamyltransferase variant, which showed high activity toward 2-methylaniline but was completely inactive against the more sterically hindered 2,6-dimethylaniline. acs.org This suggests that the isopropyl group in this compound would have a profound effect on its recognition by enzymes. Conversely, steric hindrance can sometimes be beneficial. In studies using N-methylaniline as a model reactant to understand how certain compounds interact with DNA, the presence of a bulky isopropyl group was found to sterically hinder the reaction, thereby suppressing potential mutagenic activity. publish.csiro.au These findings underscore the importance of the specific substitution pattern of this compound in dictating its biological activity and potential as a research tool.
Conclusion and Future Research Directions
Synthesis and Derivatization Innovations
The efficient and selective synthesis of 2-Isopropyl-N-methylaniline and its derivatives remains a cornerstone for future research. While classical methods provide a foundation, emerging strategies promise greater efficiency, selectivity, and sustainability.
Future synthetic research should focus on:
Catalytic N-Methylation: Expanding on recent successes in the selective mono-N-methylation of anilines using methanol (B129727) as a green methylating agent. rsc.orgresearchgate.net Investigating heterogeneous catalysts, such as those based on nickel or copper, could provide high yields while minimizing the formation of the N,N-dimethylated byproduct. rsc.orggoogle.com A key challenge will be adapting these systems to the sterically hindered environment of the 2-isopropyl substituted ring.
Transition Metal-Free Pathways: Developing novel transition metal-free reactions, such as the use of methylboronic acid with nitroso-arenes, offers an environmentally benign route that avoids toxic and expensive metal catalysts. acs.org The successful synthesis of this compound via this method, achieving a 69% yield from 1-isopropyl-2-nitrosobenzene, demonstrates the viability of this approach for further optimization. acs.org
Advanced Derivatization Techniques: For analytical and functionalization purposes, derivatization is crucial. Future work should explore the application of modern derivatization agents to this compound. The goal is to enhance detectability in complex matrices and to introduce new functionalities. researchgate.netresearchgate.net The efficiency of these reactions, particularly concerning the steric hindrance from the isopropyl group, needs systematic study. science.gov Combining derivatization with advanced microextraction techniques like dispersive liquid-liquid microextraction (DLLME) could lead to highly sensitive analytical protocols. researchgate.net
A comparative table of potential derivatization reagents is presented below.
| Derivatization Reagent | Abbreviation | Target Functional Group | Detection Method | Reference |
| 9-fluorenylmethyl chloroformate | FMOC | Primary/Secondary Amines | HPLC-Fluorescence | researchgate.net |
| Dansyl chloride | Dns-Cl | Primary/Secondary Amines | HPLC-Fluorescence | researchgate.net |
| 2-(9-carbazole)-ethyl-chloroformate | CEOC | Aromatic Amines | HPLC-Fluorescence | researchgate.net |
Advanced Material Science Opportunities
The structural characteristics of this compound make it an intriguing building block for new materials with tailored properties.
Promising avenues for research include:
High-Performance Polymers: Sterically hindered anilines are known to be effective as curing agents for epoxy resins, creating materials with high thermal stability and mechanical strength. Future studies should investigate the incorporation of this compound or its derivatives as monomers or hardeners in polymers like polyamides and polyimides to create advanced composites.
Self-Assembled Monolayers (SAMs): A modular approach to synthesizing derivatives of this compound containing anchoring groups (e.g., phosphonic acids) could enable the formation of functional SAMs on various substrates. ethz.ch These modified surfaces could exhibit unique properties, such as controlled wettability or chemical reactivity, opening doors for applications in sensors, electronics, and biocompatible coatings. ethz.ch
Fluorescent Sensors: Arylamines can act as quenchers for fluorescent polymers. rsc.org Research into the interaction between this compound and novel fluorophores, such as fluorinated poly(aryleneethynylene)s, could lead to the development of selective chemosensors. rsc.org The specific electronic and steric nature of the analyte would directly influence the quenching efficiency and selectivity.
Fuel Additives: N-methylaniline is a known octane (B31449) booster for gasoline. ub.edu A systematic investigation into how the 2-isopropyl substitution on the aniline (B41778) ring affects the antiknock properties and solubility of this compound could identify it as a next-generation fuel additive for modern high-efficiency engines.
Interdisciplinary Research Collaborations
Maximizing the impact of research on this compound will require synergistic collaborations across multiple scientific disciplines.
Key collaborative opportunities include:
Chemistry and Engineering (Optofluidics): The integration of chemical synthesis with microfluidic engineering can lead to novel "lab-on-a-chip" devices. cornell.edu Collaborations could focus on developing microreactors for the optimized synthesis of this compound derivatives or creating sensitive analytical platforms using optical microcavities for its detection. cornell.edu
Materials Science and Supramolecular Chemistry: Understanding the host-guest chemistry of aniline derivatives is crucial for developing new separation technologies. researchgate.net Joint efforts between materials scientists and supramolecular chemists could explore the selective inclusion of this compound into custom-designed host molecules, leading to advanced purification methods. researchgate.net
Synthetic Chemistry and Life Sciences: As mono-N-methyl aromatic amines are prevalent scaffolds in pharmaceuticals and agrochemicals, collaborations between synthetic chemists and biologists are essential. acs.org These partnerships would facilitate the design, synthesis, and biological screening of novel this compound derivatives for potential therapeutic or agricultural applications.
Emerging Methodologies in Characterization and Computational Analysis
The structural complexity and potential applications of this compound demand the use of sophisticated analytical and computational tools.
Future research should leverage:
Advanced Characterization Techniques: The thermal properties of new materials derived from this compound are critical. Coupled techniques like Thermogravimetry/Fourier Transform Infrared Spectroscopy (TG/FTIR) can provide detailed insights into thermal degradation pathways and material stability. mdpi.com For structural confirmation and quantification, the continued development of methods combining derivatization with high-resolution mass spectrometry (HRMS) and tandem MS is vital. researchgate.netnih.gov
Computational Modeling:
Reaction Optimization: Density Functional Theory (DFT) calculations can model reaction mechanisms and predict activation energies, providing a powerful tool to guide the optimization of synthetic routes and catalyst design.
Property Prediction: Computational methods are invaluable for predicting the physicochemical properties of novel derivatives, accelerating the design-synthesis-test cycle for new materials and bioactive compounds. chemscene.com
Interaction Analysis: Combining computational modeling with experimental data from X-ray crystallography and NMR can provide a deep understanding of intermolecular interactions, such as those in host-guest complexes or polymer matrices. researchgate.net This synergy is essential for explaining observed properties like thermal stability and chemical selectivity. researchgate.netnih.gov
A summary of key computational parameters for a related compound is provided below, highlighting the type of data that should be generated for this compound.
| Parameter | Value (for 2-Chloro-N-isopropyl-4-methylaniline) | Significance | Reference |
| TPSA (Topological Polar Surface Area) | 12.03 Ų | Predicts drug transport properties | chemscene.com |
| LogP | 3.46872 | Measures lipophilicity | chemscene.com |
| H-Bond Acceptors | 1 | Influences binding interactions | chemscene.com |
| H-Bond Donors | 1 | Influences binding interactions | chemscene.com |
| Rotatable Bonds | 2 | Relates to conformational flexibility | chemscene.com |
By pursuing these focused research directions, the scientific community can unlock the full potential of this compound, transforming this single molecule into a source of innovation across multiple fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
